molecular formula C10H14N2O4S B2938953 Ethyl 5-amino-2-methanesulfonamidobenzoate CAS No. 2248364-03-4

Ethyl 5-amino-2-methanesulfonamidobenzoate

Cat. No.: B2938953
CAS No.: 2248364-03-4
M. Wt: 258.29
InChI Key: SIEFIRCIAULBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2-methanesulfonamidobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an amino group, and a methanesulfonamide group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-methanesulfonamidobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methanesulfonamidobenzoic acid and ethanol.

    Esterification: The carboxylic acid group of 5-amino-2-methanesulfonamidobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the use of continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-methanesulfonamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 5-amino-2-methanesulfonamidobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-methanesulfonamidobenzoate involves its interaction with specific molecular targets. The amino and methanesulfonamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-amino-2-methanesulfonamidobenzoate can be compared with other similar compounds, such as:

    Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate: Both compounds contain an ethyl ester group and an amino group, but differ in their core structures and functional groups.

    5-Amino-pyrazoles: These compounds share the amino group but have different heterocyclic structures, leading to distinct chemical and biological properties.

    Aminoazoles: Similar in having amino groups, but differ in their azole ring structures and reactivity.

Properties

IUPAC Name

ethyl 5-amino-2-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-16-10(13)8-6-7(11)4-5-9(8)12-17(2,14)15/h4-6,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFIRCIAULBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.